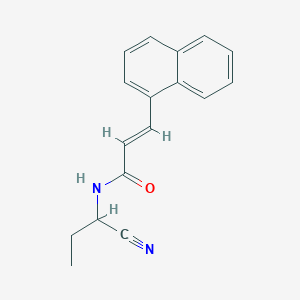
(E)-N-(1-cyanopropyl)-3-naphthalen-1-ylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(1-cyanopropyl)-3-naphthalen-1-ylprop-2-enamide is a useful research compound. Its molecular formula is C17H16N2O and its molecular weight is 264.328. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Colorimetric Sensing
- Fluoride Ion Detection : N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, similar in structure to (E)-N-(1-cyanopropyl)-3-naphthalen-1-ylprop-2-enamide, have been synthesized and investigated for their colorimetric sensing abilities. Specifically, one derivative containing a 3,5-dinitrophenyl group demonstrated a drastic color transition in response to fluoride ions, indicating its potential as a naked-eye detector for fluoride in solutions (Younes et al., 2020).
Material Science and Synthesis
- Synthesis of Naphthalenes : Enaminones, structurally related to this compound, have been used as synthons in directed C-H functionalization for synthesizing naphthalenes. This process is significant in material science for integrating reactive functionalities into cyclic frameworks (Zhou et al., 2016).
- Antimicrobial Polyacrylamides : Polycyclic chalcone-containing polyacrylamides, which include structures similar to the given compound, have been synthesized and demonstrated notable antibacterial and antifungal activities. This highlights their potential use as antimicrobial agents (Boopathy et al., 2017).
Supramolecular Chemistry
- Naphthalene Diimides (NDIs) : NDIs, which are structurally related to the given compound, have been widely studied for their applications in material and supramolecular science. They are used in conducting thin films, molecular sensors, and as components in supramolecular ensembles like "nanotubes" (Bhosale et al., 2008).
- Functional Naphthalene Diimides : Further exploration of NDIs has led to their application in sensors, host-guest complexes for molecular switching devices, and catalysis through anion-π interactions, demonstrating the versatility of naphthalene-based compounds in various scientific applications (Kobaisi et al., 2016).
Theoretical Studies
- Tautomeric Equilibriums : Theoretical studies, such as the one on the tautomeric enol imine ↔ enaminone equilibrium, contribute to understanding the chemical behavior of similar compounds in different solvents, which is crucial for their application in various scientific fields (Nagy & Fabian, 2006).
Organic Electronics
- Organic Thin Film Transistors : Core-expanded naphthalene diimide derivatives have been developed for use in organic thin film transistors. These findings demonstrate the potential of naphthalene-based compounds in electronic applications (Hu et al., 2011).
特性
IUPAC Name |
(E)-N-(1-cyanopropyl)-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-15(12-18)19-17(20)11-10-14-8-5-7-13-6-3-4-9-16(13)14/h3-11,15H,2H2,1H3,(H,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEUUFBVJGXTDN-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C=CC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C#N)NC(=O)/C=C/C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
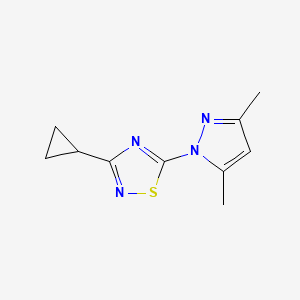
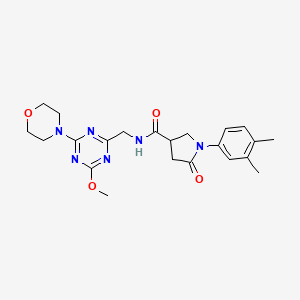
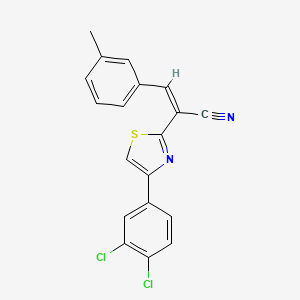
![2-{4-[2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}acetamide](/img/structure/B2986935.png)
![2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2986936.png)
![N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2986937.png)
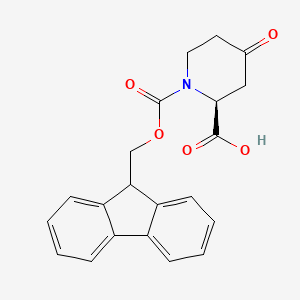
![[2-(Benzylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2986939.png)
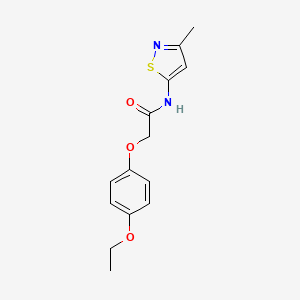
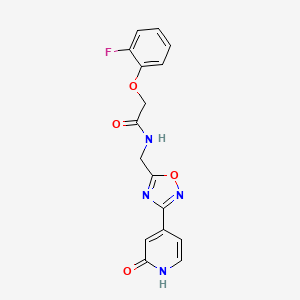
![4-methoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2986944.png)
![2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2986945.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2986953.png)
